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Compound of Interest

Compound Name: 2-Phenyl-1,1,1-trifluoropropan-2-ol

Cat. No.: B3023649

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Phenyl-1,1,1-
trifluoropropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1,1,1-trifluoropropan-2-ol, a substituted tertiary alcohol, stands as a molecule of
significant interest at the intersection of organic synthesis and medicinal chemistry. Its structure
is characterized by a chiral quaternary carbon center bonded to a phenyl group, a methyl
group, a hydroxyl group, and a trifluoromethyl (CF3) group. This unique combination of
functional groups imparts a distinct set of chemical properties that make it a valuable chiral
building block and a subject of study for synthetic and pharmaceutical applications.

The presence of the trifluoromethyl group is particularly noteworthy. The strategic incorporation
of fluorine into organic molecules is a well-established strategy in drug design to modulate a
compound's physicochemical and biological properties.[1][2] Fluorine can enhance metabolic
stability, increase lipophilicity, and alter the binding affinity of a molecule to its biological target.
[1][3][4] As such, chiral fluorinated alcohols like 2-Phenyl-1,1,1-trifluoropropan-2-ol serve as
versatile synthons for constructing more complex, enantiomerically pure molecules with
potentially improved therapeutic profiles.[5] This guide provides a comprehensive overview of
its chemical properties, synthesis, reactivity, and applications, with a focus on insights relevant
to research and development.
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Physicochemical and Spectroscopic Properties

The inherent properties of 2-Phenyl-1,1,1-trifluoropropan-2-ol are dictated by the interplay of

its constituent functional groups. The electron-withdrawing nature of the CFs group, for

instance, increases the acidity of the tertiary hydroxyl proton compared to its non-fluorinated

analog, 2-phenylpropan-2-ol.

Physical and Chemical Data

The key physicochemical properties are summarized in the table below for quick reference.

Property Value Source(s)
CAS Number 426-54-0 [61[71[8]
Molecular Formula CoHoFs0 [61[71[8]
Molecular Weight 190.16 g/mol [718]
IUPAC Name ;,-;1-trif|uoro-2-phenylpropan- 7]
Synonyms 0(—-methyl—0(— [61[8]
(trifluoromethyl)benzyl alcohol
Boiling Point 219-223.5 °C at 760 mmHg 9]
81-83 °C at 3 mmHg [10]
Density 1.238 g/cm3 [9]
Refractive Index (n_D) 1.4656 [9][10]
Flash Point 99.9 °C [9]
Predicted pKa 11.98 +0.10 [10]
XLogP3 2.7 [71[9]

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of

2-Phenyl-1,1,1-trifluoropropan-2-ol. The expected spectral characteristics are detailed below.
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Spectroscopy

Key Features and Expected Signals

1H NMR

- Phenyl protons (CsHs): Multiplet, ~7.2-7.5
ppm. - Hydroxyl proton (OH): Singlet (broad),
variable shift. - Methyl protons (CHs): Singlet,
~1.8 ppm.

13C NMR

- Aromatic carbons: Multiple signals, ~125-140
ppm. - Quaternary carbon (C-OH): Signal
around 75-80 ppm, split into a quartet by the
adjacent CFs group (J = 30 Hz). -
Trifluoromethyl carbon (CFs3): Signal around 125
ppm, split into a quartet (J = 285 Hz). - Methyl
carbon (CHs): Signal around 25 ppm.

F NMR

- Trifluoromethyl group (CF3): Singlet, ~ -78 ppm
(relative to CFCIs).

FT-IR (cm™1)

- O-H stretch: Broad band, ~3400-3500 cm™2. -
Aromatic C-H stretch: ~3030-3100 cm™2. -
Aliphatic C-H stretch: ~2950-3000 cm~1. -
Aromatic C=C stretch: ~1450, 1495, 1600 cm™1.
- C-F stretch: Strong, broad bands, ~1100-1300

cm™L,

Mass Spec (El)

- Molecular lon (M*): Expected at m/z 190, may
be weak. - Key Fragments: m/z 175 ([M-CHs]*),
m/z 121 ([M-CFs]*), m/z 105 ([CeHsCQ]*), m/z
77 ([CeHs]*), m/z 69 ([CFs]*).[11][12]

Synthesis and Purification

The most direct and industrially scalable synthesis of 2-Phenyl-1,1,1-trifluoropropan-2-ol

involves the nucleophilic addition of an organometallic reagent to a suitable trifluoromethyl

ketone. The Grignard reaction is a classic and effective choice for this transformation.

Synthetic Workflow: Grignard Reaction
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The reaction proceeds via the addition of phenylmagnesium bromide to 1,1,1-trifluoroacetone.
This approach is conceptually straightforward, leveraging commercially available starting
materials.
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Starting Materials

G/Iagnesium Turnings] Gnhydrous Ether/THF] G,l,l-Trifluoroacetone]

Reaction Steps

Step 1: Grignard Reagent Formation

Phenylmagnesium Bromide

Step 2: Nucleophilic Addition

Alkoxide Intermediate

Step 3: Acidic Workup

Aqueous HCI/NHa4CI

Product & Purification

Crude Product

Gurification (DistiIIation/ChromatographyD

E—Phenyl-l,1,1-trif|uoropropan-2-(D

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Phenyl-1,1,1-trifluoropropan-2-ol via Grignard reaction.
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Experimental Protocol: Synthesis

Objective: To synthesize 2-Phenyl-1,1,1-trifluoropropan-2-ol from bromobenzene and 1,1,1-

trifluoroacetone.

Materials:

Magnesium turnings

lodine crystal (as initiator)

Bromobenzene

1,1,1-Trifluoroacetone

Anhydrous diethyl ether or THF

Saturated aqueous ammonium chloride (NH4ClI) solution

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

Grignard Reagent Preparation: a. Flame-dry all glassware and allow to cool under a nitrogen
or argon atmosphere. b. To a three-neck round-bottom flask equipped with a reflux
condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. c. Add a single
crystal of iodine. d. In the dropping funnel, prepare a solution of bromobenzene in anhydrous
diethyl ether. e. Add a small portion of the bromobenzene solution to the magnesium
turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling
is observed. Gentle heating may be required. f. Once initiated, add the remaining
bromobenzene solution dropwise at a rate that maintains a gentle reflux. g. After the addition
is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of
phenylmagnesium bromide.

Nucleophilic Addition: a. Cool the Grignard reagent to O °C in an ice bath. b. Dissolve 1,1,1-
trifluoroacetone in anhydrous diethyl ether and add it to the dropping funnel. c. Add the
ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below
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10 °C. d. After the addition is complete, remove the ice bath and stir the reaction mixture at
room temperature for 2-3 hours.

e Workup and Isolation: a. Cool the reaction mixture again to 0 °C. b. Slowly and carefully
guench the reaction by the dropwise addition of saturated aqueous NH4Cl solution. c.
Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the
agueous layer twice with diethyl ether. e. Combine all organic layers, wash with brine, and
dry over anhydrous MgSOa. f. Filter the drying agent and concentrate the filtrate under
reduced pressure to yield the crude product.

 Purification: a. Purify the crude oil by vacuum distillation or flash column chromatography on
silica gel to obtain the pure 2-Phenyl-1,1,1-trifluoropropan-2-ol.

Reactivity and Key Transformations

The reactivity of 2-Phenyl-1,1,1-trifluoropropan-2-ol is centered around its tertiary hydroxy!
group. However, the steric bulk of the phenyl group and the strong electron-withdrawing effect
of the CFs group significantly influence the outcome of typical alcohol reactions. For instance,
Snl-type reactions are favored at the tertiary carbon, with the CFs group destabilizing the
adjacent carbocation, thus making such reactions less facile than in its non-fluorinated analog.

Chemical Transformations

Acyl Chloride / Pyridine

(Esterification) Ester Product

NaH, then R-X
(Williamson Ether Synthesis)

Strong Acid (H2S0Oa4), Heat
(Dehydration)

2-Phenyl-1,1,1-

. Ether Product
trifluoropropan-2-ol

o

Dehydration Product
(1,1,1-Trifluoro-2-phenylpropene)

Click to download full resolution via product page

Caption: Key reaction pathways for 2-Phenyl-1,1,1-trifluoropropan-2-ol.
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Chirality and Applications in Asymmetric Synthesis

2-Phenyl-1,1,1-trifluoropropan-2-ol is a chiral molecule, existing as a racemic mixture of (R)-
and (S)-enantiomers unless synthesized via an asymmetric route. The separation of these
enantiomers is crucial for its application as a chiral building block in pharmaceuticals, where
single enantiomers often exhibit desired therapeutic activity while the other may be inactive or
cause adverse effects.[13]

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution is a robust method for separating enantiomers.[14] It involves reacting the
racemic alcohol with a chiral resolving agent to form a pair of diastereomers, which, having
different physical properties, can be separated by crystallization.[15] Since the target molecule
is an alcohol (neutral), it must first be derivatized to introduce an acidic or basic handle.

Workflow for Chiral Resolution:
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(e.g., with Phthalic Anhydride)

l

Racemic Phthalate Half-Ester
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Chiral Base (e.g., (R)-1-Phenylethylamine)
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(R,R) and (S,R)

(3. Fractional Crystallization]

Isolated (R,R) Salt Mother Liquor with (S,R) Salt
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Caption: Workflow for the chiral resolution of 2-Phenyl-1,1,1-trifluoropropan-2-ol.
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Application as a Chiral Building Block

Enantiomerically pure 2-Phenyl-1,1,1-trifluoropropan-2-ol is a valuable precursor in medicinal
chemistry. The trifluoromethyl group can block metabolic oxidation at the benzylic position,
potentially increasing the half-life of a drug candidate. The defined stereocenter allows for
precise three-dimensional orientation within a receptor's binding pocket, which is critical for
potency and selectivity.

Safety and Handling

Proper handling of 2-Phenyl-1,1,1-trifluoropropan-2-ol is essential to ensure laboratory
safety. It is classified as a substance that causes skin and serious eye irritation, and may cause
respiratory irritation.[6][16]

e Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
goggles or a face shield, and a lab coat.[6][17] Work should be conducted in a well-ventilated
fume hood to avoid inhalation of vapors.[6][18]

o Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as
strong oxidizing agents.[16][17] Keep the container tightly closed.

o Spill & Exposure: In case of skin contact, wash thoroughly with soap and water.[6] For eye
contact, rinse cautiously with water for several minutes.[16] If inhaled, move the person to
fresh air. Seek immediate medical attention for significant exposures.

 Stability: The compound is stable under normal storage conditions but may decompose upon
heating, producing carbon oxides and toxic hydrogen fluoride gas.[6][17]

Conclusion

2-Phenyl-1,1,1-trifluoropropan-2-ol is more than a simple fluorinated alcohol; it is a
sophisticated chemical tool for researchers in drug discovery and organic synthesis. Its unique
structural features—a chiral center, a robust trifluoromethyl group, and a phenyl ring—provide a
powerful combination for creating novel molecules with tailored properties. A thorough
understanding of its synthesis, reactivity, and chiral nature, as outlined in this guide, is
paramount for unlocking its full potential in the development of next-generation
pharmaceuticals and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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